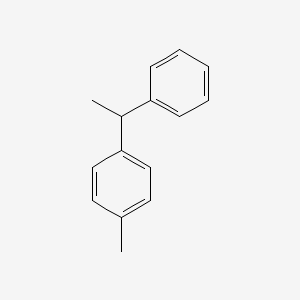

1-Methyl-4-(1-phenylethyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

3717-68-8 |

|---|---|

Molecular Formula |

C15H16 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

1-methyl-4-(1-phenylethyl)benzene |

InChI |

InChI=1S/C15H16/c1-12-8-10-15(11-9-12)13(2)14-6-4-3-5-7-14/h3-11,13H,1-2H3 |

InChI Key |

BOKDBSJFKVOFBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Analytical Methodologies in Research on 1 Methyl 4 1 Phenylethyl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 1-methyl-4-(1-phenylethyl)benzene. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. wiley-vch.de The protons of the methyl group attached to the tolyl ring typically appear as a singlet around 2.22 ppm. wiley-vch.de The methyl group of the ethyl bridge shows a doublet at approximately 1.55 ppm due to coupling with the adjacent methine proton. wiley-vch.de The methine proton itself appears as a quartet around 4.04 ppm, a result of being split by the three protons of the adjacent methyl group. wiley-vch.de The aromatic protons of both the phenyl and tolyl rings resonate in the region of 7.02–7.29 ppm. wiley-vch.de Due to the complexity of overlapping signals in this region, high-field NMR instruments are often employed to achieve better resolution and allow for more precise assignment of each aromatic proton. docbrown.info The integration of these signals provides a ratio of the number of protons in each unique chemical environment, further confirming the structure. docbrown.info

The ¹³C NMR spectrum offers complementary information. Key chemical shifts for this compound include signals at approximately 21.4 ppm for the tolyl's methyl carbon, 22.4 ppm for the ethyl bridge's methyl carbon, and 44.8 ppm for the methine carbon. wiley-vch.de The aromatic carbons exhibit a series of signals in the downfield region, typically between 126.4 and 147.0 ppm. wiley-vch.de For instance, in related structures like 1,4-dimethylbenzene, the symmetry of the molecule leads to fewer signals in the NMR spectrum, highlighting how subtle structural changes can be detected. libretexts.org

Mechanistic studies involving the formation or reaction of this compound also utilize NMR. By tracking the appearance of new signals or changes in existing ones over time, researchers can elucidate reaction pathways and identify intermediate species. For example, in catalytic reactions, NMR can help to understand the interaction between the substrate and the catalyst.

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort the data.

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Tolyl-CH₃ | 2.22 | 21.4 | Singlet |

| Ethyl-CH₃ | 1.55 | 22.4 | Doublet |

| Methine-CH | 4.04 | 44.8 | Quartet |

| Aromatic C-H | 7.02-7.29 | 126.4-147.0 | Multiplet |

Data sourced from a study on related compounds. wiley-vch.de

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and for monitoring the progress of reactions.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The spectrum of this compound would be expected to show characteristic absorption bands. These include C-H stretching vibrations for the aromatic rings typically appearing above 3000 cm⁻¹, and C-H stretching for the aliphatic methyl and methine groups just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. The presence of the methyl group would also give rise to characteristic C-H bending vibrations. For comparison, the IR spectrum of the related compound 4-methyldiphenylmethane (B1265501) shows distinct peaks that help in its identification. nist.gov

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching vibrations of the aromatic rings and the C-C skeletal vibrations in this compound would be expected to produce strong signals in the Raman spectrum.

In the context of reaction monitoring, both FTIR and Raman spectroscopy can be used to follow the disappearance of reactant-specific peaks and the appearance of product-specific peaks in real-time. This allows for the optimization of reaction conditions and a deeper understanding of reaction kinetics.

High-Resolution Mass Spectrometry for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of this compound and for analyzing its fragmentation patterns. HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the determination of its molecular formula. rsc.org The calculated exact mass of this compound (C₁₅H₁₆) is 196.1252 g/mol . nih.gov

Upon ionization in the mass spectrometer, the molecular ion ([M]⁺) of this compound would be observed at an m/z of 196. wiley-vch.de This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. chemguide.co.uk The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure. A prominent fragmentation pathway for this compound involves the cleavage of the bond between the methine carbon and the tolyl group, leading to the formation of a stable benzyl-type cation. For example, in the mass spectrum of the related compound toluene (B28343) (methylbenzene), a strong peak is observed at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), which is formed by the loss of a hydrogen atom from the molecular ion. docbrown.info Similarly, the loss of a methyl group ([CH₃]•) from the molecular ion of this compound would result in a fragment ion at m/z 181. wiley-vch.de Another likely fragmentation would be the loss of a phenyl group ([C₆H₅]•), giving a fragment at m/z 119. The presence of a benzene (B151609) ring is often indicated by a fragment at m/z 77. docbrown.info Analyzing these fragmentation patterns helps to piece together the structure of the original molecule. youtube.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound This table is interactive. Click on the headers to sort the data.

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Corresponding Neutral Loss |

|---|---|---|

| [C₁₅H₁₆]⁺ (Molecular Ion) | 196 | - |

| [C₁₄H₁₃]⁺ | 181 | CH₃ |

| [C₉H₁₁]⁺ | 119 | C₆H₅ |

| [C₇H₇]⁺ | 91 | C₈H₉ |

| [C₆H₅]⁺ | 77 | C₉H₁₁ |

Based on common fragmentation patterns of aromatic hydrocarbons. wiley-vch.dedocbrown.infodocbrown.info

Chromatographic Techniques for Separation and Purity Assessment in Research Applications (e.g., GC-MS in complex mixture analysis)

Chromatographic techniques are indispensable for the separation and purity assessment of this compound, especially when it is part of a complex mixture. Gas Chromatography (GC) is particularly well-suited for this purpose due to the compound's volatility.

In a GC system, the sample is vaporized and transported through a column by a carrier gas. The separation is based on the differential partitioning of the components between the stationary phase lining the column and the mobile gas phase. Compounds with different boiling points and polarities will travel through the column at different rates, allowing for their separation. The purity of a this compound sample can be determined by the presence of a single, sharp peak in the resulting chromatogram.

When GC is coupled with a Mass Spectrometer (GC-MS), it becomes an even more powerful analytical tool. hpst.cz As each separated component elutes from the GC column, it is immediately introduced into the mass spectrometer for ionization and analysis. This provides a mass spectrum for each peak in the chromatogram, enabling positive identification of the components. GC-MS is widely used in the analysis of complex mixtures, such as reaction products or environmental samples, to identify and quantify the presence of this compound. e3s-conferences.org For example, a study on the products of a ruthenium-catalyzed reaction utilized GC-MS to identify and determine the yield of 4-methyl-N-(1-phenylethyl)aniline, a structurally related compound. rsc.org The selection of an appropriate GC column, such as one with a non-polar stationary phase, is crucial for achieving good separation of aromatic hydrocarbons. hpst.cz

Applications of 1 Methyl 4 1 Phenylethyl Benzene and Its Analogues in Chemical Sciences

Role as Chemical Intermediates in Complex Organic Synthesis

Substituted aromatic compounds are fundamental building blocks in organic chemistry, serving as precursors for a wide array of more complex molecules. The reactivity of the aromatic rings and their side chains allows for a variety of chemical transformations.

Precursors for Aromatic Compounds with Specific Substitution Patterns

The synthesis of polysubstituted benzenes requires careful strategic planning, as the order of substituent introduction is critical to achieving the desired isomer. The directing effects of the substituents already present on the ring dictate the position of subsequent additions. In the case of 1-Methyl-4-(1-phenylethyl)benzene, the methyl group is an ortho-, para-director, while the (1-phenylethyl) group is also ortho-, para-directing. This substitution pattern is typically achieved through Friedel-Crafts alkylation reactions. ontosight.ai

Compounds with similar structures are utilized as intermediates in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. ontosight.ai The specific substitution pattern of this compound makes it a potential precursor for creating molecules with defined stereochemistry and functionality. The presence of the phenylethyl group can be particularly relevant in the synthesis of biologically active compounds. ontosight.ai

Table 1: General Reactions for the Synthesis of Substituted Aromatic Compounds

| Reaction | Reagents | Function |

| Friedel-Crafts Alkylation | R-X (alkyl halide), Lewis Acid (e.g., AlCl₃) | Introduces an alkyl group to the aromatic ring. |

| Nitration | HNO₃, H₂SO₄ | Adds a nitro group (NO₂) to the aromatic ring. |

| Halogenation | X₂ (e.g., Br₂, Cl₂), Lewis Acid (e.g., FeBr₃, FeCl₃) | Adds a halogen atom to the aromatic ring. |

| Sulfonation | SO₃, H₂SO₄ | Adds a sulfonic acid group (SO₃H) to the aromatic ring. |

| Acylation | RCOCl (acyl chloride), Lewis Acid (e.g., AlCl₃) | Introduces an acyl group to the aromatic ring. |

Building Blocks for Advanced Organic Molecules and Scaffolds

The structural framework of this compound can be modified through various organic reactions to build more complex molecular architectures. The benzene (B151609) rings can undergo electrophilic substitution reactions, and the alkyl side chains can be functionalized. For instance, benzylic positions are susceptible to oxidation and halogenation, providing handles for further synthetic transformations.

While direct examples of the use of this compound as a building block for advanced organic molecules are not extensively documented, the principles of organic synthesis suggest its utility. Its structural motif is present in some larger molecules, indicating its potential as a starting material or intermediate. For example, derivatives of similar structures have been investigated for their potential biological activities. ontosight.ai

Contributions to Polymer Science and Advanced Materials Development

Aromatic compounds are integral to the development of a wide range of polymers and advanced materials, imparting properties such as thermal stability, mechanical strength, and specific electronic or optical characteristics.

Monomers for Specialty Polymers and Resins

The vinyl-substituted analogue of this compound, which is 1-Methyl-4-(1-phenylethenyl)benzene, is a monomer that can undergo polymerization. nih.gov The resulting polymer, poly(1-methyl-4-(1-phenylethenyl)benzene), would feature the 1-methyl-4-phenylphenyl ethane (B1197151) moiety as a repeating unit. Such polymers, derived from styrene-type monomers, can exhibit a range of properties depending on their molecular weight, tacticity, and the nature of the substituents.

Polymers derived from substituted styrenes are used in a variety of applications, including as specialty resins and plastics. The bulky phenylethyl group in the polymer derived from the vinyl analogue of this compound would likely influence the polymer's physical properties, such as its glass transition temperature and solubility.

Table 2: Properties of 1-Methyl-4-(1-phenylethenyl)benzene (Monomer)

| Property | Value |

| Molecular Formula | C₁₅H₁₄ |

| Molecular Weight | 194.27 g/mol |

| CAS Number | 948-55-0 |

| Data sourced from PubChem CID 12318646 nih.gov |

Components in Optoelectronic and Functional Materials

Aromatic compounds with extended π-systems often exhibit interesting photophysical properties, making them suitable for applications in optoelectronics. ontosight.ai While direct studies on this compound in this context are scarce, its structural components are found in molecules used for such applications. The presence of multiple phenyl groups can contribute to the electronic properties of a material.

Derivatives of similar aromatic hydrocarbons are investigated for their potential use in functional materials. For example, the incorporation of such units into larger conjugated systems can influence the material's ability to absorb and emit light, a key characteristic for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The specific arrangement of the phenyl and tolyl groups in this compound could be exploited in the design of materials with tailored electronic and photophysical properties.

Applications in Catalysis and Ligand Design

The field of catalysis often relies on the design of organic ligands that can coordinate to metal centers and influence the catalytic activity and selectivity of the resulting complex. While there is no specific information available on the use of this compound itself as a ligand, its structural features suggest potential for derivatization to create new ligands.

For instance, the introduction of coordinating groups (e.g., phosphines, amines, or carboxylates) onto the aromatic rings of this compound could yield novel ligands. The steric bulk and electronic properties of the 1-methyl-4-(1-phenylethyl)phenyl group could then play a role in modulating the behavior of a metal catalyst. The design of such ligands is a key aspect of developing new and more efficient catalytic systems for a wide range of chemical transformations.

Synthesis of Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, a field dedicated to the enantioselective synthesis of chiral molecules. Chiral ligands, when coordinated to a metal center, create a chiral environment that can direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. This is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where the biological activity is often dependent on a specific stereoisomer.

While direct synthesis of chiral ligands from this compound is not extensively documented in readily available literature, the broader class of chiral biaryl and related structures serves as a crucial template for ligand design. The principles of creating sterically demanding and electronically tuned ligands are central to achieving high enantioselectivity.

For instance, the synthesis of various types of chiral ligands, such as those based on quinoline (B57606) motifs, often involves multi-step processes starting from chiral precursors. thieme-connect.com These synthetic pathways can include:

Schiff Base Ligands: Condensation reactions between chiral amines or diamines and aldehydes or ketones are a common method to produce chiral Schiff base ligands. For example, chiral 1,1'-binaphthyldiamine can be reacted with substituted quinolylaldehydes to form binaphthyldiimine Schiff base ligands. thieme-connect.com

Oxazolinyl-Type Ligands: Chiral oxazolinylquinoline ligands can be synthesized through a series of reactions starting from quinoline, involving oxidation, cyanation, and subsequent transformations. thieme-connect.com

Phosphine (B1218219) Ligands: The introduction of phosphine groups is another key strategy. This can be achieved by reacting a suitable chiral precursor, such as an N-tosylated amino phosphine, with reagents like KPPh2. thieme-connect.com

The design of these ligands often incorporates bulky substituents to create a well-defined chiral pocket around the metal center, a role that moieties derived from structures like this compound could theoretically play. The effectiveness of these ligands is then evaluated in various asymmetric reactions, such as hydrogenations, alkylations, and cycloadditions. grafiati.comresearchgate.netoup.com

Table 1: Examples of Chiral Ligand Synthesis Strategies

| Ligand Type | General Synthetic Approach | Key Precursors/Reagents |

| Schiff Base | Condensation | Chiral diamines, substituted aldehydes |

| Oxazolinyl | Multi-step synthesis from heterocyclic precursors | Quinoline, KCN, PhCOCl |

| Phosphine | Nucleophilic substitution | Chiral amino alcohols, KPPh2 |

Immobilization Strategies for Heterogeneous Catalysis

While homogeneous catalysis using soluble chiral metal-ligand complexes often provides high enantioselectivity, the separation and recycling of the catalyst can be challenging and costly. Immobilization of these catalysts onto solid supports offers a practical solution, combining the advantages of homogeneous catalysis with the ease of separation of heterogeneous systems.

Strategies for immobilizing catalytic complexes often involve modifying the ligand with a functional group that can be covalently attached to a solid support, such as silica, polymers, or magnetic nanoparticles. Although specific examples detailing the immobilization of ligands derived directly from this compound are not prominent, the general principles are well-established.

Key aspects of immobilization include:

Choice of Support: The support material must be chemically inert, mechanically stable, and have a high surface area to allow for efficient catalyst loading.

Linker Group: A linker or tether is often used to connect the ligand to the support. The length and nature of the linker can influence the flexibility and accessibility of the catalytic center.

Attachment Chemistry: Various chemical reactions can be employed for immobilization, such as amide bond formation, etherification, or click chemistry, depending on the functional groups present on the ligand and the support.

The goal of immobilization is to create a robust and recyclable catalyst that maintains the high activity and enantioselectivity of its homogeneous counterpart.

Environmental Chemistry Research: Degradation Pathways and Behavior in Media

The environmental fate of aromatic hydrocarbons, including alkylated benzenes, is a significant area of research. Understanding the chemical processes that govern their degradation is crucial for assessing their persistence and potential impact on the environment.

Studies on Biodegradation Mechanisms and Environmental Persistence

The biodegradation of aromatic compounds is a key process in their removal from the environment. Microorganisms have evolved various enzymatic pathways to break down these often persistent molecules. For alkylated benzenes, biodegradation can be initiated through different mechanisms depending on the specific structure of the compound and the environmental conditions (aerobic vs. anaerobic).

General biodegradation pathways for aromatic hydrocarbons often involve: researchgate.netnih.gov

Hydroxylation: The initial attack on the aromatic ring frequently involves the introduction of one or more hydroxyl groups by monooxygenase or dioxygenase enzymes. This increases the water solubility of the compound and prepares it for further degradation. nih.gov

Methyl Group Oxidation: In alkylated aromatics, the degradation can also start at the alkyl side chain. The methyl group can be oxidized to a carboxylic acid, which can then be further metabolized. nih.govethz.ch

Ring Cleavage: Following initial oxidative steps, the aromatic ring is cleaved, typically by dioxygenase enzymes, leading to the formation of aliphatic intermediates that can enter central metabolic pathways like the TCA cycle. researchgate.net

Under anaerobic conditions, the degradation pathways are different and often involve initial activation reactions such as carboxylation, methylation, or addition to fumarate. nih.gov

The persistence of compounds like this compound in the environment is influenced by several factors, including their chemical structure, hydrophobicity, and the presence of suitable microbial populations. Alkylphenols, which are structurally related to derivatives of this compound, are known to be persistent in the environment, with a tendency to partition into sediments. nih.govacs.orgservice.gov.uk The presence of branched alkyl chains can sometimes hinder biodegradation, leading to longer environmental half-lives. acs.org

Table 2: Key Steps in the Aerobic Biodegradation of Aromatic Hydrocarbons

| Step | Description | Key Enzymes (Examples) |

| Initial Oxidation | Introduction of hydroxyl groups to the aromatic ring or oxidation of the alkyl side chain. | Monooxygenases, Dioxygenases |

| Ring Cleavage | Opening of the aromatic ring to form aliphatic intermediates. | Catechol 2,3-dioxygenase |

| Further Metabolism | Conversion of aliphatic intermediates into central metabolites. | Various hydrolases, dehydrogenases |

Photodegradation Kinetics and Product Formation under Environmental Conditions

In addition to biodegradation, photodegradation can be a significant transformation pathway for aromatic compounds in the environment, particularly in sunlit surface waters and the atmosphere. The absorption of ultraviolet (UV) radiation can lead to the electronic excitation of the molecule, initiating a series of chemical reactions.

The kinetics of photodegradation are influenced by factors such as the intensity of sunlight, the presence of photosensitizers (e.g., dissolved organic matter), and the chemical composition of the environmental medium. The quantum yield of photodegradation, which is a measure of the efficiency of the light-induced transformation, can vary significantly depending on the solvent and the presence of other substances. nih.gov

Photodegradation of aromatic compounds can proceed through several mechanisms, including:

Direct Photolysis: The direct absorption of a photon by the molecule leads to its degradation.

Indirect Photolysis: The reaction is initiated by reactive species, such as hydroxyl radicals (•OH), which are themselves generated by the absorption of light by other substances in the environment.

The products of photodegradation can be diverse and may sometimes be more toxic than the parent compound. For example, the photodegradation of nitroaromatic compounds can lead to the formation of hydroxylated and other oxygenated products. nih.gov While specific studies on the photodegradation of this compound are not widely reported, the general principles of aromatic hydrocarbon photochemistry would apply. The expected products could include hydroxylated derivatives and compounds resulting from the oxidation of the ethyl and methyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.